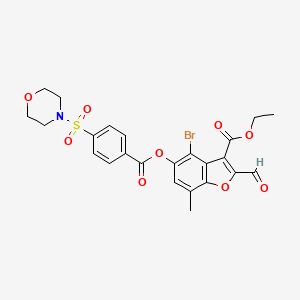![molecular formula C14H13N3O3S B2771536 ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 305854-11-9](/img/structure/B2771536.png)
ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of thieno[2,3-d]pyrimidines, which are known for their diverse biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidine derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions: Ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: Ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has shown potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound is being investigated for its therapeutic potential. Its derivatives may be used to develop new drugs for treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism by which ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's ability to bind to these targets and modulate their activity is crucial for its biological and therapeutic effects.
相似化合物的比较
Ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: This compound shares a similar structural framework but has different substituents, leading to distinct biological activities[_{{{CITATION{{{_3{ETHYL 2-2-(2-FLUOROPHENYL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5 ....
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Another related compound with variations in the substituents, resulting in different chemical and biological properties.
Uniqueness: Ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate stands out due to its specific combination of functional groups and its ability to interact with a wide range of biological targets
属性
IUPAC Name |
ethyl 5-methyl-4-oxo-3-pyrrol-1-ylthieno[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-3-20-14(19)11-9(2)10-12(21-11)15-8-17(13(10)18)16-6-4-5-7-16/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMZJMSYQFXHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
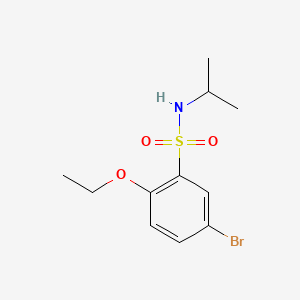
![6-ethyl-2-[(4-methoxybenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2771454.png)
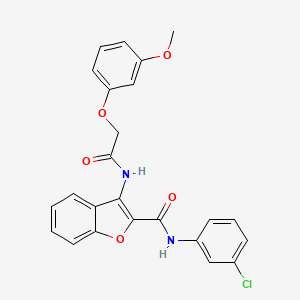
![1-[1-(Oxane-4-carbonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2771456.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2771457.png)

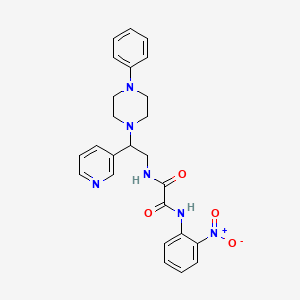
![5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2771464.png)
![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2771465.png)
![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2771466.png)
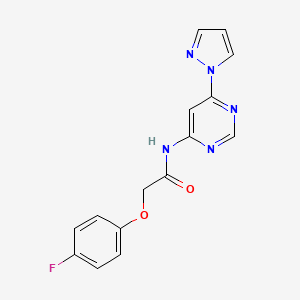
![4-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2771469.png)
![5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2771471.png)
